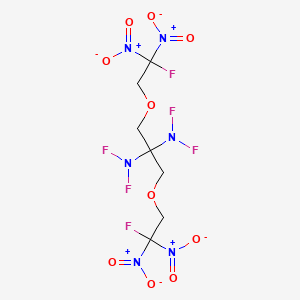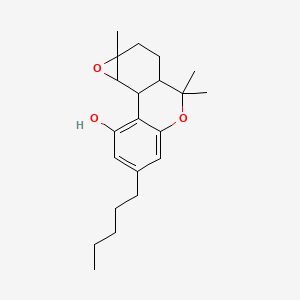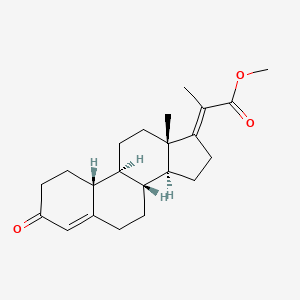
Rapamycin Dialdehyde (Technical Grade)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rapamycin Dialdehyde (Technical Grade) is a derivative of rapamycin, a macrolide compound produced by the bacterium Streptomyces hygroscopicus. Rapamycin is well-known for its immunosuppressive properties and has been widely used in organ transplantation and cancer therapy. Rapamycin Dialdehyde retains many of the biological activities of rapamycin and is used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rapamycin Dialdehyde involves several steps, starting from rapamycin. The process typically includes oxidation reactions to introduce the aldehyde functional groups. The reaction conditions often involve the use of oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) under controlled temperatures and solvent conditions.
Industrial Production Methods
Industrial production of Rapamycin Dialdehyde follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are stringent to ensure the consistency and reliability of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Rapamycin Dialdehyde undergoes various chemical reactions, including:
Oxidation: Conversion of alcohol groups to aldehydes.
Reduction: Reduction of aldehyde groups to alcohols.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Various organometallic reagents and catalysts.
Major Products
Aplicaciones Científicas De Investigación
Rapamycin Dialdehyde is used in a wide range of scientific research applications, including:
Chemistry: As a starting material for the synthesis of novel compounds.
Biology: Studying cellular processes and signaling pathways.
Medicine: Investigating potential therapeutic applications, including cancer treatment and immunosuppression.
Industry: Used in the development of new drugs and biotechnological applications.
Mecanismo De Acción
Rapamycin Dialdehyde exerts its effects by inhibiting the mammalian target of rapamycin (mTOR) pathway. It binds to the intracellular receptor FK506-binding protein 12 (FKBP12), forming a complex that interacts with the mTOR complex 1 (mTORC1). This interaction inhibits mTORC1 activity, leading to the suppression of cell growth, proliferation, and survival pathways.
Comparación Con Compuestos Similares
Similar Compounds
Rapamycin: The parent compound with similar biological activities.
Everolimus: A derivative of rapamycin with enhanced bioavailability.
Temsirolimus: Another rapamycin derivative used in cancer therapy.
Uniqueness
Rapamycin Dialdehyde is unique due to its specific aldehyde functional groups, which allow for further chemical modifications and the development of novel derivatives. Its ability to inhibit the mTOR pathway makes it a valuable tool in scientific research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C51H79NO15 |
|---|---|
Peso molecular |
946.2 g/mol |
Nombre IUPAC |
[(2R,3S,6R,7E,9R)-9-hydroxy-1-[(1S,4R)-4-hydroxy-3-methoxycyclohexyl]-10-methoxy-2,6,8,12,14-pentamethyl-5,11,17-trioxoheptadeca-7,15-dien-3-yl] 1-[2-[(2R,3R,6S)-2-hydroxy-6-[(E,2S)-2-methoxy-3-methyl-5-oxopent-3-enyl]-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylate |
InChI |
InChI=1S/C51H79NO15/c1-30(14-13-22-53)24-34(5)45(57)47(65-10)46(58)35(6)25-32(3)41(56)29-43(33(4)26-37-17-19-40(55)44(27-37)64-9)66-50(61)39-15-11-12-21-52(39)49(60)48(59)51(62)36(7)16-18-38(67-51)28-42(63-8)31(2)20-23-54/h13-14,20,22-23,25,30,32-34,36-40,42-44,46-47,55,58,62H,11-12,15-19,21,24,26-29H2,1-10H3/b14-13?,31-20+,35-25+/t30?,32-,33-,34?,36-,37+,38+,39?,40-,42+,43+,44?,46-,47?,51-/m1/s1 |
Clave InChI |
SQLZDXFTEMMIKN-AWJNUSKDSA-N |
SMILES isomérico |
C[C@@H]1CC[C@H](O[C@]1(C(=O)C(=O)N2CCCCC2C(=O)O[C@@H](CC(=O)[C@H](C)/C=C(\C)/[C@H](C(C(=O)C(C)CC(C)C=CC=O)OC)O)[C@H](C)C[C@@H]3CC[C@H](C(C3)OC)O)O)C[C@@H](/C(=C/C=O)/C)OC |
SMILES canónico |
CC1CCC(OC1(C(=O)C(=O)N2CCCCC2C(=O)OC(CC(=O)C(C)C=C(C)C(C(C(=O)C(C)CC(C)C=CC=O)OC)O)C(C)CC3CCC(C(C3)OC)O)O)CC(C(=CC=O)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





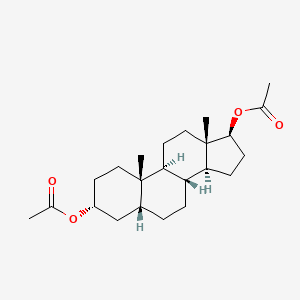

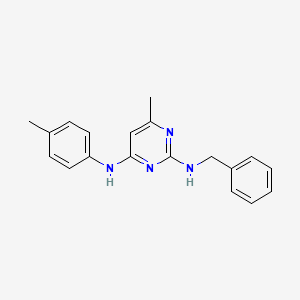
![(S)-[2-[[2-(2-Chlorobenzoyl)-4-nitrophenyl]amino]-1-methyl-2-oxoethyl]-carbamic Acid Phenylmethyl Ester](/img/structure/B13417181.png)
